Cas no 2138017-91-9 (1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester)

2138017-91-9 structure
Nome do Produto:1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester
N.o CAS:2138017-91-9
MF:C13H23NO3
MW:241.326624155045
CID:5293780
1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C13H23NO3/c1-5-11(15)7-6-10-8-14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
- Chave InChI: DYBCMNMYKBVJJN-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CCC(=O)CC)C1
1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796112-10.0g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-796112-0.05g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-796112-5.0g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-796112-0.5g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-796112-0.1g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-796112-2.5g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-796112-1.0g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-796112-0.25g |
tert-butyl 3-(3-oxopentyl)azetidine-1-carboxylate |
2138017-91-9 | 95% | 0.25g |
$906.0 | 2024-05-22 |
1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester Literatura Relacionada
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
3. Back matter
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2138017-91-9 (1-Azetidinecarboxylic acid, 3-(3-oxopentyl)-, 1,1-dimethylethyl ester) Produtos relacionados
- 1396791-63-1(N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide)
- 2228947-84-8(4-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)butanoic acid)
- 2228175-40-2(methyl 5-(1-aminocyclohexyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1261766-97-5(3-(3-Amino-4-(trifluoromethoxy)benzoyl)pyridine)
- 1638974-20-5(N-(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-ylglycine Disodium Salt)
- 2138154-50-2(ethyl 5-amino-4-(cyclobutylmethyl)-1-propyl-1H-pyrazole-3-carboxylate)
- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)
- 2246913-41-5(4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine)
- 1806800-92-9(2-Amino-4-(difluoromethyl)-6-methylpyridine-3-methanol)
- 288374-32-3(Tin(4+) 2-ethylhexanoate 2-propanolate (1:2:2))
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
